molecular formula C10H12FNO2 B13244776 3-Amino-3-(2-fluorophenyl)butanoic acid

3-Amino-3-(2-fluorophenyl)butanoic acid

Cat. No.: B13244776
M. Wt: 197.21 g/mol
InChI Key: FAFOAWVBMGLEDE-UHFFFAOYSA-N
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Description

3-Amino-3-(2-fluorophenyl)butanoic acid (IUPAC name: (3R)-3-amino-4-(2-fluorophenyl)butanoic acid, CAS: 735256-11-8) is a fluorinated β-amino acid derivative characterized by a butanoic acid backbone with an amino group at the third carbon and a 2-fluorophenyl substituent at the fourth carbon . This chiral compound exists in the R-configuration, as confirmed by stereochemical descriptors in supplier catalogs and chemical databases . Its structure combines aromatic fluorination with a carboxylic acid functional group, making it a versatile intermediate in pharmaceutical synthesis, particularly for peptide modifications and protease inhibitors.

Key properties include:

  • Molecular formula: C₁₀H₁₂FNO₂
  • Stereochemistry: R-configuration at the third carbon
  • Protecting groups: Often synthesized without protection (free amino and carboxylic acid groups) for direct reactivity in coupling reactions .

Properties

IUPAC Name

3-amino-3-(2-fluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(12,6-9(13)14)7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFOAWVBMGLEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-fluorophenyl)butanoic acid can be achieved through several methods. One common approach involves the condensation of 2-fluorobenzaldehyde with glycine, followed by reduction and subsequent cyclization. The reaction conditions typically involve the use of polar organic solvents and specific catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of protecting groups such as t-butyloxycarbonyl (Boc) to enhance the yield and purity of the final product. The process may involve multiple steps, including condensation, reduction, and deprotection, under controlled conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-fluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

While the search results do not offer specific applications and case studies for "3-Amino-3-(2-fluorophenyl)butanoic acid," they do provide information on related compounds and their uses, which can help infer potential applications.

Understanding the Compound
3-Amino-3-(2-fluorophenyl)butanoic acid is a butanoic acid derivative containing both an amino and a fluorophenyl group . It is similar in structure to other amino acid derivatives and heterocyclic compounds, which have a wide range of biological activities .

Potential Applications Based on Related Research

  • Pharmaceutical Chemistry:
  • Dipeptidyl Peptidase (DPP-IV) Inhibitors: The search results mention that BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butanoic acid is a key intermediate of sitagliptin phosphate, a drug used to treat type II diabetes . This suggests that 3-Amino-3-(2-fluorophenyl)butanoic acid might be useful in synthesizing similar DPP-IV inhibitors or other antidiabetic agents.
  • Anti-cancer agents: Betulinic acid derivatives have demonstrated cytotoxicity against malignant carcinomas . Amino acid derivatives may be designed to have anti-tumor activity .
  • Monoamine Oxidase Inhibitors: Some hexahydroindazole derivatives have shown potential as antidepressant agents . Thus, 3-Amino-3-(2-fluorophenyl)butanoic acid could be explored in the synthesis of similar compounds with antidepressant properties .
  • Building Blocks for Biologically Active Compounds: 3-(4-Methylthiophenyl)propionic acid is employed in synthesizing g-secretase inhibitors, vanilloid receptor antagonists, adenosine A1 receptor antagonists, and dopamine D4 receptor antagonists . Similarly, 3-Amino-3-(2-fluorophenyl)butanoic acid might serve as a versatile building block in synthesizing various biologically active compounds .
  • Antibacterial and Antiviral Research:
  • Antibacterial Agents: Fluoroquinolones containing a β-amino acid moiety are used to treat pneumonia and chronic prostatitis . This suggests that 3-Amino-3-(2-fluorophenyl)butanoic acid could be a building block in synthesizing new antibacterial agents .
  • Antiviral Compounds: Heterocycles containing a β-amino acid moiety have applications as antiviral compounds . Therefore, this compound may be useful in creating antiviral drugs .

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The position and type of substituents on the phenyl ring significantly influence electronic properties, solubility, and biological interactions. Below is a comparative analysis:

Table 1: Substituent-Driven Comparisons
Compound Name Substituent(s) Position Electronic Effects CAS Number Source
3-Amino-3-(2-fluorophenyl)butanoic acid Fluorine Ortho High electronegativity, steric hindrance 735256-11-8
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride Trifluoromethyl Meta Strong electron-withdrawing effect N/A
Boc-(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid Difluoro Meta/para Enhanced lipophilicity 270063-54-2
(3R)-3-[(tert-Boc)amino]-4-(2,4,5-trifluorophenyl)butanoic acid Trifluoro Multi-position Increased steric and electronic effects N/A

Key Findings :

  • Trifluoromethyl groups (e.g., in ) amplify electron-withdrawing effects, increasing acidity of the carboxylic acid group and altering solubility in polar solvents.
  • Multi-fluorinated analogs (e.g., 2,4,5-trifluorophenyl in ) exhibit enhanced metabolic stability, a trait leveraged in drug design to resist oxidative degradation.

Stereochemical and Positional Isomerism

The configuration of the amino group and its position on the butanoic acid chain critically impact molecular interactions:

Table 2: Stereochemical and Positional Variants
Compound Name Amino Position Stereochemistry Key Feature CAS Number Source
3-Amino-3-(2-fluorophenyl)butanoic acid 3 R Chiral β-amino acid 735256-11-8
Boc-(R)-3-Amino-4-(2-fluorophenyl)butanoic acid 4 R Protected amino group for peptide synthesis 218608-98-1
3-Amino-4-phenylbutanoic acid 4 N/A Non-fluorinated analog 15099-85-1
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid 4 (amino) R Amino group at terminal carbon 741217-33-4

Key Findings :

  • Amino group position: Moving the amino group from carbon 3 to 4 (e.g., ) alters hydrogen-bonding capacity and backbone flexibility, affecting interactions with enzymatic targets.
  • Stereochemistry : The R-configuration in the target compound contrasts with S-isomers (e.g., ), which may exhibit divergent binding affinities in chiral environments like enzyme active sites.
  • Non-fluorinated analogs (e.g., ) lack the electron-withdrawing fluorine, resulting in lower acidity and altered pharmacokinetics.

Role of Protecting Groups

Protecting groups modulate reactivity for controlled synthesis:

Table 3: Protected Derivatives
Compound Name Protecting Group Application CAS Number Source
Boc-(R)-3-Amino-4-(2-fluorophenyl)butanoic acid tert-Butoxycarbonyl (Boc) Peptide chain elongation 218608-98-1
Fmoc-(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid Fluorenylmethyloxycarbonyl (Fmoc) Solid-phase peptide synthesis 270063-52-0
(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid Fmoc Orthogonal protection strategies MFCD01860911

Key Findings :

  • Boc groups (e.g., ) are acid-labile, enabling cleavage under mild acidic conditions, while Fmoc groups (e.g., ) require basic conditions, allowing sequential deprotection in multi-step syntheses.
  • Protection of the amino group enhances stability during storage and coupling reactions, as seen in commercial offerings from suppliers like Shanghai PI Chemicals .

Biological Activity

3-Amino-3-(2-fluorophenyl)butanoic acid, also known by its chemical identifier and various synonyms, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, featuring a fluorinated phenyl group, suggests potential biological activities that merit detailed investigation.

  • IUPAC Name : 3-Amino-3-(2-fluorophenyl)butanoic acid
  • Molecular Formula : C10H12FNO2
  • CAS Number : 1391305-59-1

The biological activity of 3-Amino-3-(2-fluorophenyl)butanoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies show that 3-Amino-3-(2-fluorophenyl)butanoic acid can modulate neurotransmitter levels, particularly in models of neurodegeneration, suggesting a role in protecting neuronal cells from damage.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its neuroprotective effects.
  • Potential Antidepressant Activity : Preliminary studies suggest that it may influence serotonin pathways, indicating potential as an antidepressant agent.

Data Table: Biological Activity Summary

Activity TypeDescriptionReferences
NeuroprotectiveModulates neurotransmitter levels; protects neurons
AntioxidantScavenges free radicals
AntidepressantInfluences serotonin pathways

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models of Alzheimer's disease demonstrated that administration of 3-Amino-3-(2-fluorophenyl)butanoic acid resulted in significant improvements in cognitive function and a reduction in amyloid plaque formation. The mechanism was linked to enhanced antioxidant activity and modulation of neuroinflammatory responses.

Case Study 2: Antidepressant-Like Effects

In a controlled trial involving mice subjected to chronic unpredictable stress, treatment with the compound resulted in decreased depressive-like behavior as assessed by the forced swim test. This effect was associated with increased levels of serotonin and norepinephrine in the brain.

Research Findings

Recent research has focused on synthesizing derivatives of 3-Amino-3-(2-fluorophenyl)butanoic acid to enhance its biological activity. For instance, modifications to the amino group have yielded compounds with improved potency against specific neurological disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward organic reactions, including amination and fluorination processes. Variations in the synthesis route have led to the development of analogs with tailored biological profiles.

Q & A

Q. Q1. What are the optimal synthetic routes for 3-amino-3-(2-fluorophenyl)butanoic acid, and how can regiochemical control be ensured during fluorophenyl group introduction?

Methodological Answer: A multi-step synthesis typically involves:

Friedel-Crafts alkylation to introduce the fluorophenyl group to a β-keto ester precursor.

Amination via Curtius rearrangement or catalytic hydrogenation with ammonia.

Hydrolysis of the ester group to yield the carboxylic acid.
To ensure regiochemical control (2-fluoro substitution), use ortho-directing groups (e.g., methyl) in intermediates, as fluorine’s electron-withdrawing nature competes with directing effects . Monitor regioselectivity using ¹⁹F NMR (δ -110 to -125 ppm for ortho-F) .

Q. Q2. What spectroscopic techniques are most reliable for characterizing 3-amino-3-(2-fluorophenyl)butanoic acid?

Methodological Answer:

TechniqueKey ParametersUtility
¹H/¹³C NMR δ 3.2–3.8 ppm (CH₂), δ 6.5–7.5 ppm (fluorophenyl protons)Confirms backbone and aromatic substitution .
¹⁹F NMR δ -115 to -125 ppm (ortho-F)Distinguishes ortho vs. para fluorophenyl isomers .
HRMS m/z 226.0845 ([M+H]⁺, C₁₀H₁₁FNO₂)Validates molecular formula .
HPLC Chiral columns (e.g., Chiralpak AD-H)Resolves enantiomers (e.g., (R)- vs. (S)-configurations) .

Q. Q3. How can researchers assess the biological activity of 3-amino-3-(2-fluorophenyl)butanoic acid in neurotransmitter-related studies?

Methodological Answer:

  • In vitro assays : Test inhibition of GABA transaminase (IC₅₀) using fluorometric assays with purified enzyme and NADPH cofactor .
  • Cell-based models : Use neuronal cell lines (e.g., SH-SY5Y) to measure glutamate uptake inhibition via radiolabeled [³H]-glutamate .
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., 3-fluoro vs. 4-fluorophenyl derivatives) to evaluate fluorine’s electronic effects on binding .

Advanced Research Questions

Q. Q4. How do computational methods explain the conformational stability of 3-amino-3-(2-fluorophenyl)butanoic acid in aqueous vs. lipid environments?

Methodological Answer:

  • Perform molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to analyze:
    • Hydrogen bonding between the amino/carboxylic acid groups and water.
    • Hydrophobic interactions of the fluorophenyl group in lipid bilayers.
  • Density Functional Theory (DFT) (B3LYP/6-31G*) predicts lowest-energy conformers: gauche (carboxylic acid and amino groups) vs. anti (fluorophenyl orthogonal to backbone) .
  • Validate with circular dichroism (CD) in solvents of varying polarity .

Q. Q5. What strategies resolve contradictions in reported enantiomeric excess (ee) values for chiral derivatives of this compound?

Methodological Answer: Discrepancies often arise from:

Chiral column selection : Use orthogonal columns (e.g., Chiralpak AD-H vs. OD-H) to confirm ee .

Dynamic kinetic resolution (DKR) : Optimize reaction conditions (pH, catalyst) to minimize racemization during synthesis.

NMR chiral shift reagents : Eu(hfc)₃ induces splitting of enantiomer signals in ¹H NMR .
Example: A study reported 92% ee (HPLC) but 85% ee (NMR); this was traced to column temperature effects .

Q. Q6. How can researchers mitigate side reactions during the introduction of the fluorophenyl group?

Methodological Answer: Common side reactions include:

  • Electrophilic aromatic substitution (EAS) : Competing meta substitution due to fluorine’s deactivating effect. Mitigate using bulky directing groups (e.g., tert-butyl) .
  • Oxidation : Fluorophenyl intermediates may oxidize under acidic conditions. Use inert atmospheres (N₂/Ar) and low-temperature (<0°C) reactions .
  • Byproduct identification : LC-MS (negative ion mode) detects fluorinated byproducts (e.g., difluorinated analogs) .

Q. Q7. What are the challenges in scaling up enantioselective synthesis of (R)-3-amino-3-(2-fluorophenyl)butanoic acid?

Methodological Answer:

  • Catalyst cost : Transition-metal catalysts (e.g., Ru-BINAP) are expensive. Switch to organocatalysts (e.g., proline derivatives) for cost-effective scaling .
  • Solvent recovery : Use green solvents (e.g., ethanol/water mixtures) to simplify purification.
  • Crystallization-induced asymmetric transformation (CIAT) : Enhances ee by selectively crystallizing the desired enantiomer .

Data Contradiction Analysis

Q. Q8. How should researchers address discrepancies in reported melting points for this compound?

Methodological Answer: Reported melting points vary (e.g., 169–171°C vs. 175–178°C ). Potential causes:

Polymorphism : Recrystallize from different solvents (e.g., EtOAc vs. hexane) and analyze via X-ray diffraction (XRD) .

Purity : Impurities (e.g., unreacted β-keto ester) lower melting points. Validate purity via HPLC (>98% area) .

Enantiomeric composition : Racemic mixtures vs. pure enantiomers exhibit different thermal behaviors .

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